REACTION_CXSMILES
|
[C:1]([C:5]1[CH:9]=[C:8]([CH3:10])[O:7][C:6]=1[CH3:11])(OC)=[O:2].CC(C[AlH]CC(C)C)C>C(Cl)Cl>[CH3:11][C:6]1[O:7][C:8]([CH3:10])=[CH:9][C:5]=1[CH2:1][OH:2]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=C(OC(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the dry ice/acetonitrile bath was removed
|
Type
|
ADDITION
|
Details
|
60 mL of 10% HCl was added dropwise
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel, 60% ether/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=CC1CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |